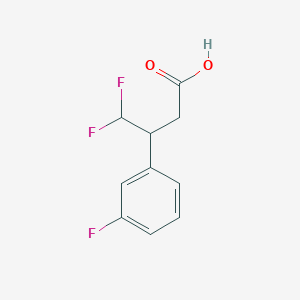

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4-Difluoro-3-(3-fluorophenyl)butanoic acid” is a chemical compound with the molecular weight of 218.18 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4,4-Difluoro-3-(3-fluorophenyl)butanoic acid” is1S/C10H9F3O2/c11-7-3-1-6 (2-4-7)8 (10 (12)13)5-9 (14)15/h1-4,8,10H,5H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“4,4-Difluoro-3-(3-fluorophenyl)butanoic acid” is a powder at room temperature . It has a molecular weight of 218.18 .Aplicaciones Científicas De Investigación

Gas/Vapor Separation and Molecular Sieving

The research by Xue et al. (2015) discusses the application of metal-organic frameworks (MOFs) in gas/vapor separation and molecular sieving. Although it does not directly mention 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid, the study uses related fluorinated compounds in the construction of MOFs. These frameworks demonstrate notable properties in the selective adsorption kinetics of gases and vapors, which is crucial in environmental and industrial processes (Xue et al., 2015).

Fluorinated Alternatives in Environmental Context

Heydebreck et al. (2015) examined the occurrence and distribution of fluorinated alternatives, such as 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA), in river/estuary systems. This study indicates the environmental impact and distribution patterns of these fluorinated alternatives, which can be related to the broader family of compounds including 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid (Heydebreck et al., 2015).

Functional Fluoropolymers in Fuel Cells

The study by Souzy and Améduri (2005) discusses the synthesis of functional fluoropolymers used in fuel cell membranes. These polymers, which include fluorinated compounds similar to 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid, show promise in applications like fuel cell technology due to their chemical stability and conductive properties (Souzy & Améduri, 2005).

Photoredox Catalysis in Organic Synthesis

Koike and Akita (2016) describe the use of fluoromethyl groups, which are structurally related to 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid, in photoredox catalysis for organic synthesis. This process is important for the development of pharmaceuticals and agrochemicals, demonstrating the relevance of fluorinated compounds in enhancing chemical reactions (Koike & Akita, 2016).

Spectroscopy and Fluorescence in Biological Systems

Kuimova et al. (2008) explored the fluorescence properties of a related fluorophore, 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, in biological systems. This research highlights the potential of fluorinated compounds in measuring microviscosity in live cells, an application that could extend to 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid (Kuimova et al., 2008).

Synthetic Ion Channels and Nanofluidic Devices

Ali et al. (2012) investigated the use of photolabile hydrophobic molecules, including a compound similar to 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid, in the optical gating of synthetic ion channels. This research is significant for the development of nanofluidic devices and controlled release systems (Ali et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

A structurally similar compound, (3r)-4,4-difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.

Propiedades

IUPAC Name |

4,4-difluoro-3-(3-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-7-3-1-2-6(4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYAJUMBGKQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2740853.png)

![Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2740855.png)

![1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740860.png)

![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one](/img/structure/B2740861.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)